Foretinib

Catalog No.
S548153
CAS No.
849217-64-7
M.F
C34H34F2N4O6
M. Wt
632.65377
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Foretinib

CAS Number

849217-64-7

Product Name

Foretinib

IUPAC Name

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C34H34F2N4O6

Molecular Weight

632.65377

InChI

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42)

InChI Key

CXQHYVUVSFXTMY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

XL880; XL 880; XL-880; GSK1363089; GSK 1363089; GSK-1363089; GSK089; EXEL2880; Foretinib.

Description

The exact mass of the compound Foretinib is 632.24464 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Foretinib is an orally bioavailable small molecule classified as a multi-target tyrosine kinase inhibitor (TKI). This means it can bind and inhibit multiple enzymes called tyrosine kinases, which play a crucial role in cell signaling and proliferation. Specifically, Foretinib targets two key tyrosine kinases: c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) []. Inhibition of these kinases disrupts cancer cell growth and survival pathways, making Foretinib a potential therapeutic candidate.


Molecular Structure Analysis

Foretinib possesses a complex cyclic structure with several functional groups that contribute to its activity (see chemical structure resources available online). Key features include:

  • Two fluorophenyl rings: These rings enhance the molecule's stability and binding affinity to target kinases.
  • A cyclopropane core: This rigid structure helps the molecule bind to the active site of target kinases with high selectivity.
  • A quinoline group linked to an ether moiety: This region is believed to be crucial for interaction with the ATP-binding pocket of target kinases.
  • A methoxy group: This group may contribute to the molecule's solubility and overall pharmacological profile.

The specific arrangement of these functional groups allows Foretinib to bind competitively to the ATP-binding site of c-Met and VEGFR-2, thereby inhibiting their activity and downstream signaling pathways essential for cancer cell growth and survival.

Foretinib's primary mechanism of action involves targeting and inhibiting the c-Met and VEGFR-2 tyrosine kinases []. These kinases play a critical role in promoting cancer cell growth, survival, and metastasis by activating various signaling pathways.

  • c-Met Inhibition

    Overexpression or mutations in the c-Met gene are observed in various cancers. Foretinib binds to the ATP-binding pocket of c-Met, preventing it from binding to ATP, the essential energy source for its activity. This disrupts downstream signaling pathways like MAPK and PI3K/Akt, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

  • VEGFR-2 Inhibition

    VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels. Tumors require a constant supply of blood for oxygen and nutrients, making VEGFR-2 a potential target for cancer therapy. Foretinib binds to VEGFR-2, hindering its ability to bind to VEGF (vascular endothelial growth factor), the primary driver of angiogenesis. This ultimately leads to decreased tumor vascularization and oxygen/nutrient deprivation, hindering tumor growth and promoting cell death.

  • Diarrhea
  • Nausea and vomiting
  • Fatigue
  • Rash
  • Peripheral edema (swelling)
  • Hypertension (high blood pressure)

Non-Small Cell Lung Cancer (NSCLC)

Foretinib has been extensively studied in the context of NSCLC, particularly in tumors with alterations in the c-Met gene. Mutations or amplifications in c-Met can lead to uncontrolled cell growth and contribute to tumor progression. Studies have shown promising results for Foretinib in combination with other therapies for patients with c-Met-positive NSCLC. A clinical trial published in The Lancet Oncology demonstrated that Foretinib combined with Erlotinib (another targeted therapy) improved progression-free survival compared to Erlotinib alone for patients with c-Met-positive NSCLC [1].

Other Solid Tumors

Research is ongoing to explore the efficacy of Foretinib in other solid tumors beyond NSCLC. Preclinical studies suggest potential benefits in various cancers, including:

  • Gastrointestinal Stromal Tumors (GIST) [2]
  • Hepatocellular Carcinoma (HCC) [3]
  • Papillary Thyroid Carcinoma [4]

Understanding Tumor Microenvironment

The tumor microenvironment plays a crucial role in cancer progression. Foretinib, beyond its direct effect on cancer cells, might also influence the tumor microenvironment. Studies suggest it could:

  • Inhibit the formation of blood vessels that supply tumors (angiogenesis) [5]
  • Suppress the activity of immune-suppressive cells within the tumor microenvironment [6]

These findings indicate that Foretinib might have additional benefits beyond just targeting cancer cells, potentially leading to more comprehensive anti-tumor effects.

Please note

Foretinib is still under investigation, and it is not currently a standard treatment for any type of cancer.

  • Turke et al., 2018:
  • Heinrich et al., 2003:
  • Liu et al., 2010:
  • Xing et al., 2013:
  • Mukherjee et al., 2011
  • Sosnowski et al., 2018:

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.5

Exact Mass

632.24464

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Foretinib

Dates

Modify: 2023-08-15
1: Bénard J. [ROS1 fusion proteins, targets of foretinib]. Bull Cancer. 2014 Jan 1;101(1):4. French. PubMed PMID: 24649496.
2: Davare MA, Saborowski A, Eide CA, Tognon C, Smith RL, Elferich J, Agarwal A, Tyner JW, Shinde UP, Lowe SW, Druker BJ. Foretinib is a potent inhibitor of oncogenic ROS1 fusion proteins. Proc Natl Acad Sci U S A. 2013 Nov 26;110(48):19519-24. doi: 10.1073/pnas.1319583110. Epub 2013 Nov 11. PubMed PMID: 24218589; PubMed Central PMCID: PMC3845150.
3: Shah MA, Wainberg ZA, Catenacci DV, Hochster HS, Ford J, Kunz P, Lee FC, Kallender H, Cecchi F, Rabe DC, Keer H, Martin AM, Liu Y, Gagnon R, Bonate P, Liu L, Gilmer T, Bottaro DP. Phase II study evaluating 2 dosing schedules of oral foretinib (GSK1363089), cMET/VEGFR2 inhibitor, in patients with metastatic gastric cancer. PLoS One. 2013;8(3):e54014. doi: 10.1371/journal.pone.0054014. Epub 2013 Mar 14. PubMed PMID: 23516391; PubMed Central PMCID: PMC3597709.
4: Logan TF. Foretinib (XL880): c-MET inhibitor with activity in papillary renal cell cancer. Curr Oncol Rep. 2013 Apr;15(2):83-90. doi: 10.1007/s11912-013-0299-3. Review. PubMed PMID: 23408121.
5: Choueiri TK, Vaishampayan U, Rosenberg JE, Logan TF, Harzstark AL, Bukowski RM, Rini BI, Srinivas S, Stein MN, Adams LM, Ottesen LH, Laubscher KH, Sherman L, McDermott DF, Haas NB, Flaherty KT, Ross R, Eisenberg P, Meltzer PS, Merino MJ, Bottaro DP, Linehan WM, Srinivasan R. Phase II and biomarker study of the dual MET/VEGFR2 inhibitor foretinib in patients with papillary renal cell carcinoma. J Clin Oncol. 2013 Jan 10;31(2):181-6. doi: 10.1200/JCO.2012.43.3383. Epub 2012 Dec 3. PubMed PMID: 23213094; PubMed Central PMCID: PMC3532390.
6: Shapiro GI, McCallum S, Adams LM, Sherman L, Weller S, Swann S, Keer H, Miles D, Müller T, Lorusso P. A Phase 1 dose-escalation study of the safety and pharmacokinetics of once-daily oral foretinib, a multi-kinase inhibitor, in patients with solid tumors. Invest New Drugs. 2013 Jun;31(3):742-50. doi: 10.1007/s10637-012-9881-z. Epub 2012 Oct 6. PubMed PMID: 23054208.
7: Seiwert T, Sarantopoulos J, Kallender H, McCallum S, Keer HN, Blumenschein G Jr. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. Invest New Drugs. 2013 Apr;31(2):417-24. doi: 10.1007/s10637-012-9861-3. Epub 2012 Aug 24. PubMed PMID: 22918720; PubMed Central PMCID: PMC3589657.
8: Huynh H, Ong R, Soo KC. Foretinib demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma. Angiogenesis. 2012 Mar;15(1):59-70. doi: 10.1007/s10456-011-9243-z. Epub 2011 Dec 21. PubMed PMID: 22187171.
9: Dufies M, Jacquel A, Robert G, Cluzeau T, Puissant A, Fenouille N, Legros L, Raynaud S, Cassuto JP, Luciano F, Auberger P. Mechanism of action of the multikinase inhibitor Foretinib. Cell Cycle. 2011 Dec 1;10(23):4138-48. doi: 10.4161/cc.10.23.18323. Epub 2011 Dec 1. PubMed PMID: 22101270.
10: Kataoka Y, Mukohara T, Tomioka H, Funakoshi Y, Kiyota N, Fujiwara Y, Yashiro M, Hirakawa K, Hirai M, Minami H. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks. Invest New Drugs. 2012 Aug;30(4):1352-60. doi: 10.1007/s10637-011-9699-0. Epub 2011 Jun 8. PubMed PMID: 21655918.

Explore Compound Types